
4-Pyridinebutanoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-Pyridinebutanoic acid involves multicomponent reactions, such as the Hantzsch reaction . An efficient procedure has been developed for the synthesis of 1,4-dihydropyridines containing aliphatic and 2- (1-hydroxycyclopropyl)methyl substituents via multicomponent Hantzsch reaction using europium (III) chloride hexahydrate as a catalyst .Molecular Structure Analysis
4-Pyridinebutanoic acid has a unique chemical structure with a pyridine ring and a butanoic acid side chain. The molecular formula of 4-Pyridinebutanoic acid is C9H11NO2 .Chemical Reactions Analysis
The reaction used in a titration can be an acid–base reaction, a precipitation reaction, or an oxidation–reduction reaction . In all cases, the reaction chosen for the analysis must be fast, complete, and specific; that is, only the compound of interest should react with the titrant .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Pyridinebutanoic acid include a boiling point of 365.4±32.0 °C (Predicted), a density of 1.224±0.06 g/cm3 (Predicted), and a pKa of 3.62±0.10 (Predicted) .Wissenschaftliche Forschungsanwendungen
Here is a comprehensive analysis of the scientific research applications of 4-Pyridin-4-yl-butyric acid:
Biochemistry: Proteomics Research
4-Pyridin-4-yl-butyric acid is used in proteomics research for studying protein interactions and functions. It serves as a specialty product in various proteomic applications due to its unique molecular structure .
Pharmacology: Inhibitor Synthesis
In pharmacology, this compound is utilized as a reactant for the synthesis of inhibitors, such as NAmPRTase inhibitors and FK866 analogs, which are crucial for NAD salvage inhibition, potentially impacting treatments for various diseases .
Computational Chemistry: Molecular Simulations
The compound is also significant in computational chemistry, where it’s used in molecular simulations with programs like Amber and GROMACS to visualize interactions at the molecular level .
Medicinal Chemistry: Drug Development
It plays a role in the development of new drugs, including HIV-1 protease inhibitors and potential cancer therapeutics targeting PDK1 and protein kinase CK2 .
Organic Chemistry: Suzuki-Miyaura Coupling Reactions
4-Pyridin-4-yl-butyric acid is a reagent used for palladium-catalyzed Suzuki-Miyaura coupling reactions, which are pivotal in creating complex organic molecules .
Chemical Synthesis: Reactant for Modification
This compound acts as a reactant for modifying matriptase inhibitors and facilitating reactions between Weinreb amides and magnesiated oxazoles, which are important processes in chemical synthesis .
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that this compound is an impurity of tirofiban , a well-known antiplatelet drug that inhibits the platelet glycoprotein IIb/IIIa receptor.
Biochemical Pathways
It’s known that the compound participates in the synthesis of fk866 , an inhibitor of NAD biosynthesis . This suggests that it might influence pathways related to energy metabolism and cellular redox status.
Action Environment
It’s recommended to store the compound under inert gas (nitrogen or argon) at 2-8°c , suggesting that temperature and oxygen exposure may affect its stability.
Eigenschaften
IUPAC Name |
4-pyridin-4-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-9(12)3-1-2-8-4-6-10-7-5-8/h4-7H,1-3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEOZJKVMBWJRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390202 | |
| Record name | 4-Pyridinebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102878-73-9 | |
| Record name | 4-Pyridinebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



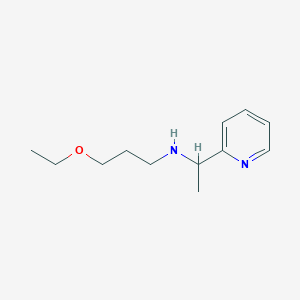
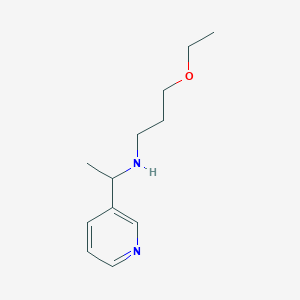

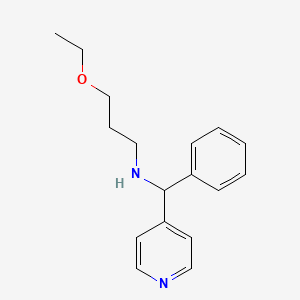

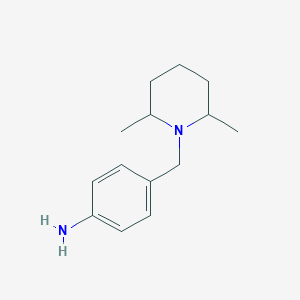
![2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B1306436.png)


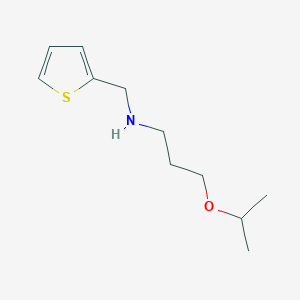

![(1-Ethyl-piperidin-4-yl)-[1-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B1306464.png)
![2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol](/img/structure/B1306467.png)
